1-(2-Methoxy-5-nitropyridin-3-yl)ethanone
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Overview
Description
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 3-position.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone typically involves the nitration of 2-methoxypyridine followed by acylation. The nitration process introduces the nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone.
Reduction: The nitro group can be reduced to an amino group, resulting in 1-(2-Methoxy-5-aminopyridin-3-yl)ethanone. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can replace the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can influence the compound’s binding affinity to molecular targets, while the ethanone group can undergo further chemical transformations, contributing to its overall biological activity .
Comparison with Similar Compounds
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone:
1-(5-Methoxypyridin-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a chloro group, which can lead to different substitution reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Properties
Molecular Formula |
C8H8N2O4 |
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Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(10(12)13)4-9-8(7)14-2/h3-4H,1-2H3 |
InChI Key |
CYZJVDVJWAVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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